molecular formula C12H16FN3S B11734839 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine

Cat. No.: B11734839
M. Wt: 253.34 g/mol
InChI Key: XDUDFJVFAHJICG-UHFFFAOYSA-N
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Description

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine is a complex organic compound that features a fluorinated thiophene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated thiophene derivative, followed by the introduction of the pyrazole moiety through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts and halogenated intermediates. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; reactions often require polar aprotic solvents and elevated temperatures.

Major Products

Scientific Research Applications

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The fluorinated thiophene ring and pyrazole moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine is unique due to its specific combination of a fluorinated thiophene ring and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FN3S

Molecular Weight

253.34 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H16FN3S/c1-9(2)16-8-10(6-15-16)5-14-7-11-3-4-12(13)17-11/h3-4,6,8-9,14H,5,7H2,1-2H3

InChI Key

XDUDFJVFAHJICG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

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